[1-(2,6-Difluorophenyl)cyclopropyl]methanamine hydrochloride

Salt selection Aqueous solubility Solid-state handling

[1-(2,6-Difluorophenyl)cyclopropyl]methanamine hydrochloride is a fluorinated cyclopropylamine derivative supplied as the hydrochloride salt (MF: C₁₀H₁₂ClF₂N; MW: 219.66 g/mol; LogP: 1.95). The compound belongs to the arylcyclopropylamine class, featuring a geminal 1,1-disubstituted cyclopropane ring that locks the 2,6-difluorophenyl group and the aminomethyl moiety in a rigid, geometrically defined orientation.

Molecular Formula C10H12ClF2N
Molecular Weight 219.66 g/mol
CAS No. 1427380-04-8
Cat. No. B1433148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2,6-Difluorophenyl)cyclopropyl]methanamine hydrochloride
CAS1427380-04-8
Molecular FormulaC10H12ClF2N
Molecular Weight219.66 g/mol
Structural Identifiers
SMILESC1CC1(CN)C2=C(C=CC=C2F)F.Cl
InChIInChI=1S/C10H11F2N.ClH/c11-7-2-1-3-8(12)9(7)10(6-13)4-5-10;/h1-3H,4-6,13H2;1H
InChIKeyXGONXLCNJSMWKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(2,6-Difluorophenyl)cyclopropyl]methanamine hydrochloride (CAS 1427380-04-8) – Key Properties and Procurement Baseline


[1-(2,6-Difluorophenyl)cyclopropyl]methanamine hydrochloride is a fluorinated cyclopropylamine derivative supplied as the hydrochloride salt (MF: C₁₀H₁₂ClF₂N; MW: 219.66 g/mol; LogP: 1.95) . The compound belongs to the arylcyclopropylamine class, featuring a geminal 1,1-disubstituted cyclopropane ring that locks the 2,6-difluorophenyl group and the aminomethyl moiety in a rigid, geometrically defined orientation [1]. This scaffold serves as a versatile building block for medicinal chemistry programs targeting CNS receptors, kinases, and antiviral enzymes, where the 2,6-difluorophenyl motif has been demonstrated to be critical for achieving nanomolar target engagement in multiple target classes [2].

Why Generic Substitution With Closest Analogs Fails for [1-(2,6-Difluorophenyl)cyclopropyl]methanamine hydrochloride (CAS 1427380-04-8)


The closest structural analogs of [1-(2,6-difluorophenyl)cyclopropyl]methanamine hydrochloride differ in at least one critical procurement-relevant dimension: salt form, substitution regiochemistry, or aryl fluorination pattern. The free base (CAS 1216908-25-6) lacks the aqueous solubility and bench-handling stability conferred by hydrochloride salt formation (LogP 1.95 for HCl salt vs. estimated higher LogP for free base) . Positional isomers such as [2-(2,6-difluorophenyl)cyclopropyl]methanamine hydrochloride introduce a 1,2-disubstituted cyclopropane that alters the spatial relationship between the amine and the aryl ring, directly affecting receptor binding geometry [1]. Varying the fluorine substitution pattern (e.g., 2,4-difluoro or 4-fluoro analogs) has been shown in published structure-activity relationship (SAR) studies to reduce target binding affinity by 10- to >100-fold, confirming that simple in-class substitution without quantitative verification is scientifically unjustified [2].

[1-(2,6-Difluorophenyl)cyclopropyl]methanamine hydrochloride (CAS 1427380-04-8) – Quantitative Differentiation Evidence


Hydrochloride Salt vs. Free Base: Aqueous Solubility and Handling Advantage

The hydrochloride salt form (CAS 1427380-04-8) provides measurable aqueous solubility and solid-state handling advantages over the free base (CAS 1216908-25-6). The hydrochloride salt exhibits a calculated LogP of 1.95, 2 hydrogen bond donors, and 3 hydrogen bond acceptors, which collectively enhance aqueous solubility relative to the free base (MW 183.20 g/mol, LogP estimated >2.5 by structural analogy) . The free base is reported as an oil or low-melting solid requiring cold storage, whereas the hydrochloride salt is a stable crystalline powder that can be stored at 2–8°C or shipped at ambient temperature in continental regions . This difference directly impacts weighing accuracy, solution preparation reproducibility, and long-term storage stability in laboratory settings.

Salt selection Aqueous solubility Solid-state handling

Geminal 1,1-Disubstituted Cyclopropane Scaffold vs. Vicinal 1,2-Disubstituted Analogs: Conformational Restraint and Binding Geometry

The geminal (1,1-) disubstitution pattern at the cyclopropane ring in [1-(2,6-difluorophenyl)cyclopropyl]methanamine hydrochloride enforces a unique spatial arrangement where the aminomethyl group and the aryl ring project from the same cyclopropane carbon, creating a distinct dihedral angle between the C–N bond vector and the aromatic plane that is fundamentally different from vicinal (1,2-) disubstituted analogs [1]. This geometric constraint has been exploited in the design of anti-HIV-1 pyrimidinone derivatives, where the 1,1-disubstituted scaffold serves as a bioisosteric replacement for benzyl groups, yielding compounds with high anti-HIV activity in MT-4 cell-based assays [2]. In contrast, 1,2-disubstituted cyclopropylmethanamines (e.g., the 5-HT2C agonist series in EP3250549) are optimized for a completely distinct pharmacophore where the amine and aryl ring adopt a trans relationship across the cyclopropane ring, making the two scaffold classes non-interchangeable for a given biological target [3].

Conformational restriction 1,1-disubstituted cyclopropane Receptor binding geometry

2,6-Difluorophenyl Substitution vs. Alternative Halogen Patterns: Impact on Kinase Inhibitor Potency

In a quantitative SAR study of 1H-pyrazolo[3,4-b]pyridine CDK inhibitors, the 2,6-difluorophenacyl analogue (compound 21h, BMS-265246) achieved CDK1/cycB IC₅₀ = 6 nM and CDK2/cycE IC₅₀ = 9 nM, and the authors explicitly concluded that 'the 2,6-difluorophenyl substitution was critical for potent inhibitory activity' [1]. A solid-state crystal structure of a close difluoro analogue (21j) bound to CDK2 confirmed that the 2,6-difluorophenyl ring occupies the ATP purine binding site and forms essential hydrogen bonds with Leu83 on the protein backbone [1]. Extrapolating from this pharmacophore, the 2,6-difluorophenyl cyclopropyl scaffold present in CAS 1427380-04-8 provides the identical aryl electronics and fluorination geometry required for sub-10 nM kinase engagement, whereas 2,4-difluoro, 4-fluoro, or non-fluorinated phenyl analogs consistently yield IC₅₀ values shifted rightward by one to two orders of magnitude across multiple kinase inhibitor chemotypes [2]. Additionally, BindingDB records for pyrazolopyridazine derivatives containing the 1-(2,6-difluorophenyl)cyclopropyl fragment report p38α IC₅₀ values of 1.4–7 nM in recombinant enzyme assays, reinforcing the scaffold's potency profile [3].

Kinase inhibition 2,6-difluorophenyl SAR CDK1/CDK2 potency

Cyclopropylmethanamine Scaffold: Metabolic Stability Advantage Over Acyclic Amine Linkers

The cyclopropyl ring in [1-(2,6-difluorophenyl)cyclopropyl]methanamine hydrochloride introduces conformational restriction and reduced oxidative metabolic liability compared to acyclic N-benzylamine or phenethylamine linkers. Cyclopropylamines are recognized as a privileged scaffold in medicinal chemistry because the cyclopropane C–H bonds have increased s-character (~sp².⁵ hybridization) and higher bond dissociation energy (~106 kcal/mol) relative to typical aliphatic C–H bonds (~98 kcal/mol), making them less susceptible to CYP450-mediated hydrogen atom abstraction [1]. This class-level property has been exploited in multiple drug discovery programs; for example, tranylcypromine (an arylcyclopropylamine LSD1 inhibitor) and its fluorinated analogs maintain micromolar cellular potency with demonstrable LSD1 target engagement in acute myeloid leukemia cell lines, confirming that the cyclopropylamine motif survives intracellular metabolism [2]. The Fsp³ value of 0.4 (calculated for the target compound) further indicates a favorable balance of three-dimensional character associated with improved metabolic stability and reduced promiscuous binding .

Metabolic stability Cyclopropyl conformational restriction CYP450 resistance

Best Research and Industrial Application Scenarios for [1-(2,6-Difluorophenyl)cyclopropyl]methanamine hydrochloride (CAS 1427380-04-8)


Kinase Inhibitor Lead Optimization Requiring 2,6-Difluorophenyl ATP-Site Binding

Programs targeting CDK1/CDK2, p38α MAPK, or related kinases where the 2,6-difluorophenyl group has been crystallographically validated to occupy the ATP purine binding pocket and form key backbone hydrogen bonds (e.g., with Leu83 in CDK2) should procure this building block as the primary amine handle for constructing pyrazolopyridine, pyrazolopyridazine, or pyrimidine-based inhibitor cores [1]. The hydrochloride salt form ensures reliable solution-phase coupling chemistry without the weighing and dissolution variability encountered with the free base oil .

Antiviral Scaffold Construction Targeting HIV-1 Reverse Transcriptase

Medicinal chemistry groups developing non-nucleoside reverse transcriptase inhibitors (NNRTIs) based on the bioisosteric replacement of benzyl groups with 1,1-disubstituted cyclopropyl scaffolds should use this compound as the key intermediate for assembling 2-(alkylsulfanyl)-6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methylpyrimidin-4(3H)-one derivatives, which have demonstrated high anti-HIV-1 activity in MT-4 cell-based assays [2]. The prochiral nature of the 1,1-disubstituted cyclopropane offers the additional advantage of enabling enantioselective synthesis of chiral analogs for downstream SAR exploration.

CNS-Targeting Agent Development Leveraging Cyclopropyl Conformational Restraint

Neuroscience programs requiring rigid, metabolically stable primary amine building blocks for constructing GPCR ligands (e.g., serotonin or dopamine receptor modulators) should select this compound over flexible acyclic linkers. The Fsp³ of 0.4 and the cyclopropyl ring's resistance to oxidative metabolism support its use in CNS drug discovery, where reducing CYP450-mediated N-dealkylation is critical for achieving adequate brain exposure [3]. The 2,6-difluorophenyl group also provides favorable logD modulation for blood-brain barrier penetration.

Chemical Biology Probe Synthesis Requiring Defined Geminal Scaffold Geometry

Chemical biology groups designing bifunctional probes (e.g., PROTACs, photoaffinity labels, or fluorescent conjugates) where the rigid 1,1-disubstituted cyclopropane core is needed to maintain precise spatial separation between the target-binding moiety and the linker attachment point should procure this compound. The primary amine provides a convenient handle for amide coupling or reductive amination with linker-warhead constructs, while the geminal geometry ensures the 2,6-difluorophenyl pharmacophore remains correctly oriented for target engagement .

Quote Request

Request a Quote for [1-(2,6-Difluorophenyl)cyclopropyl]methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.